3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)azetidine-1-carboxamide
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Overview
Description
3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidine carboxamides
Preparation Methods
The synthesis of 3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)azetidine-1-carboxamide typically involves multiple steps, including the formation of the oxadiazole ring and the azetidine ring. One common synthetic route is as follows:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions. For example, benzyl hydrazide can be reacted with a carboxylic acid chloride to form the oxadiazole ring.
Formation of the Azetidine Ring: The azetidine ring can be synthesized by cyclization of an appropriate precursor, such as an amino alcohol or an amino halide, under basic conditions.
Coupling of the Rings: The oxadiazole and azetidine rings can be coupled together using a suitable coupling reagent, such as a carbodiimide, to form the final compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. Oxidation may lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. Reduction may result in the formation of alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzyl or ethoxyphenyl moieties are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)azetidine-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly for its activity against certain diseases or conditions. Its unique structure may allow it to interact with specific biological targets.
Materials Science: The compound may be used in the development of new materials with specific properties, such as conductivity, fluorescence, or mechanical strength.
Biological Research: The compound may be used as a tool in biological research to study the effects of specific chemical modifications on biological systems.
Mechanism of Action
The mechanism of action of 3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)azetidine-1-carboxamide depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved may include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression.
Comparison with Similar Compounds
3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)azetidine-1-carboxamide can be compared with other similar compounds, such as:
3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)azetidine-1-carboxamide: This compound has a methoxy group instead of an ethoxy group, which may affect its chemical properties and biological activity.
3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide: This compound has a pyrrolidine ring instead of an azetidine ring, which may influence its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-2-27-18-10-8-17(9-11-18)22-21(26)25-13-16(14-25)20-23-19(24-28-20)12-15-6-4-3-5-7-15/h3-11,16H,2,12-14H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBCNJUBAMKNND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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